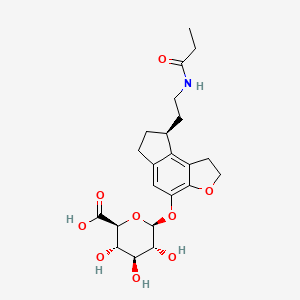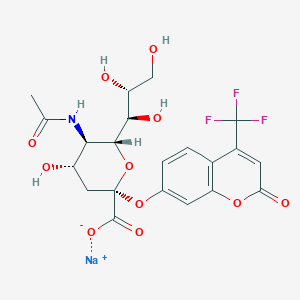
CF3MU-Neu5Ac Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves multiple steps. The starting material, 4-trifluoromethylumbelliferone, undergoes glycosylation with N-acetylneuraminic acid in the presence of a suitable glycosyl donor and catalyst. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including purity testing and stability assessments .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt primarily undergoes enzymatic hydrolysis reactions. It is specifically cleaved by sialidases, resulting in the release of 4-trifluoromethylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require the presence of sialidases, buffer solutions to maintain pH, and controlled temperatures to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .
Major Products Formed
The major product formed from the enzymatic cleavage of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is 4-trifluoromethylumbelliferone, which exhibits strong fluorescence. This property is exploited in various assays to measure sialidase activity .
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves its enzymatic cleavage by sialidases. The sialidase enzyme recognizes and binds to the sialic acid moiety of the compound, catalyzing the hydrolysis of the glycosidic bond. This reaction releases 4-trifluoromethylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the sialidase activity, allowing for quantitative measurement .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is unique due to its trifluoromethyl group, which enhances its fluorescence properties compared to other similar compounds. Some similar compounds include:
4-Methylumbelliferyl-α-D-N-acetylneuraminic Acid: Lacks the trifluoromethyl group, resulting in lower fluorescence intensity.
2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic Acid: Another fluorogenic substrate with different fluorescence characteristics.
These compounds are also used in sialidase assays but may differ in sensitivity and specificity due to their structural variations .
Eigenschaften
Molekularformel |
C21H21F3NNaO11 |
|---|---|
Molekulargewicht |
543.4 g/mol |
IUPAC-Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1 |
InChI-Schlüssel |
BTQBNKHNJNDOSZ-KEIUTPEISA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

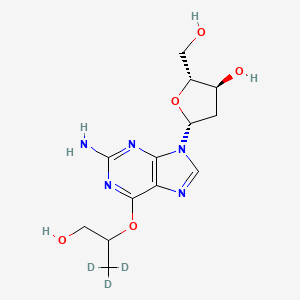
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
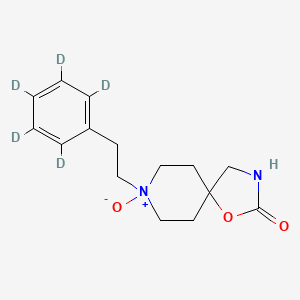
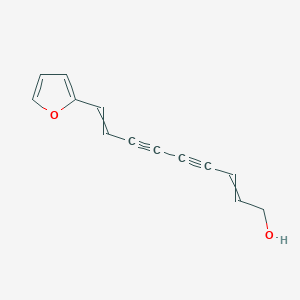
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
